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Compound of Interest

Compound Name: 3-Bromo-4-chlorophenol

Cat. No.: B078916 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for 3-
Bromo-4-chlorophenol, a halogenated phenol of interest in various chemical and

pharmaceutical research domains. Due to the limited public availability of raw spectral data for

this specific compound, this guide presents a combination of predicted and representative data,

alongside detailed experimental protocols for acquiring Nuclear Magnetic Resonance (NMR),

Infrared (IR), and Mass Spectrometry (MS) data. This document serves as a practical resource

for the characterization and analysis of 3-Bromo-4-chlorophenol and structurally related

compounds.

Spectroscopic Data Summary
The following tables summarize the expected and representative spectroscopic data for 3-
Bromo-4-chlorophenol.

Table 1: ¹H NMR (Proton Nuclear Magnetic Resonance) Data (Predicted)
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Chemical Shift (δ)
ppm

Multiplicity
Coupling Constant
(J) Hz

Assignment

~7.5 d ~2.5 H-2

~7.2 d ~8.5 H-5

~6.9 dd ~8.5, 2.5 H-6

~5.8 s (broad) - OH

Note: Predicted data is based on established substituent effects on the benzene ring. Actual

values may vary depending on the solvent and experimental conditions.

Table 2: ¹³C NMR (Carbon-13 Nuclear Magnetic Resonance) Data (Predicted)

Chemical Shift (δ) ppm Assignment

~152 C-1 (C-OH)

~118 C-2

~134 C-3

~125 C-4

~132 C-5

~117 C-6

Note: Predicted data is based on established substituent effects on the benzene ring. Actual

values may vary depending on the solvent and experimental conditions.

Table 3: IR (Infrared) Spectroscopy Data (Representative)
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Wavenumber (cm⁻¹) Intensity Assignment

3550-3200 Broad, Medium
O-H stretch (hydrogen-

bonded)

3100-3000 Medium Aromatic C-H stretch

1600-1450 Medium-Strong Aromatic C=C stretch

1260-1180 Strong C-O stretch (phenol)

1100-1000 Strong C-Cl stretch

800-600 Strong C-Br stretch

Note: Representative data is based on typical absorption frequencies for functional groups

present in the molecule.

Table 4: MS (Mass Spectrometry) Data (Predicted)

m/z Relative Intensity (%) Assignment

206/208/210 High
[M]⁺ (Molecular ion peak with

isotopic pattern for Br and Cl)

127/129 Medium [M-Br]⁺

171/173 Medium [M-Cl]⁺

98 Medium [M-Br-CO]⁺

63 Medium [C₅H₃]⁺

Note: The mass spectrum of 3-Bromo-4-chlorophenol will exhibit a characteristic isotopic

pattern due to the presence of bromine (⁷⁹Br and ⁸¹Br in an approximate 1:1 ratio) and chlorine

(³⁵Cl and ³⁷Cl in an approximate 3:1 ratio).

Experimental Protocols
Detailed methodologies for acquiring the spectroscopic data are provided below.
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Nuclear Magnetic Resonance (NMR) Spectroscopy
1. Sample Preparation:

Accurately weigh 5-10 mg of 3-Bromo-4-chlorophenol.

Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., Chloroform-d,

CDCl₃) in a clean, dry vial.

Ensure the sample is fully dissolved. Gentle vortexing or sonication may be applied if

necessary.

Using a Pasteur pipette, transfer the solution into a standard 5 mm NMR tube.

The final solution height in the NMR tube should be approximately 4-5 cm.

2. ¹H and ¹³C NMR Data Acquisition:

The NMR spectra are typically recorded on a 400 MHz or 500 MHz spectrometer.

Locking and Shimming: The instrument is locked onto the deuterium signal of the solvent to

stabilize the magnetic field. The magnetic field homogeneity is then optimized through an

automated or manual shimming process to achieve high-resolution spectra.

¹H NMR: A standard single-pulse experiment is used. Key parameters include a spectral

width of approximately 12 ppm, a sufficient number of scans (e.g., 16 or 32) to achieve a

good signal-to-noise ratio, and a relaxation delay of 1-2 seconds.

¹³C NMR: A proton-decoupled pulse sequence is typically employed to obtain a spectrum

with single lines for each unique carbon atom. A wider spectral width (e.g., 0-220 ppm) is

used. Due to the low natural abundance of ¹³C, a larger number of scans (e.g., 1024 or

more) and a longer relaxation delay (e.g., 2-5 seconds) are generally required.

Infrared (IR) Spectroscopy
1. Sample Preparation (KBr Pellet Method):
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Thoroughly grind 1-2 mg of 3-Bromo-4-chlorophenol with approximately 100-200 mg of dry,

spectroscopy-grade potassium bromide (KBr) in an agate mortar and pestle. The mixture

should be a fine, homogeneous powder.

Transfer the powder into a pellet-forming die.

Place the die under a hydraulic press and apply a pressure of 7-10 tons for several minutes

to form a transparent or translucent pellet.

2. IR Data Acquisition:

Record a background spectrum of the empty sample compartment.

Place the KBr pellet containing the sample in the spectrometer's sample holder.

Acquire the IR spectrum, typically in the range of 4000-400 cm⁻¹.

The final spectrum is obtained by ratioing the sample spectrum against the background

spectrum.

Mass Spectrometry (MS)
1. Sample Preparation:

Prepare a dilute solution of 3-Bromo-4-chlorophenol (approximately 1 mg/mL) in a volatile

organic solvent such as methanol or acetonitrile.

Further dilute this stock solution to a final concentration of approximately 1-10 µg/mL.

If any solid particles are present, the solution should be filtered through a syringe filter before

analysis.

2. MS Data Acquisition (Electron Ionization - EI):

The sample is introduced into the mass spectrometer, often via a direct insertion probe or

through a gas chromatograph (GC-MS).
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In the ion source, the sample molecules are bombarded with a high-energy electron beam

(typically 70 eV), causing ionization and fragmentation.

The resulting positive ions are accelerated into the mass analyzer.

The mass analyzer separates the ions based on their mass-to-charge ratio (m/z).

A detector records the abundance of each ion, generating the mass spectrum.

Visualization of Spectroscopic Analysis Workflow
The following diagram illustrates the general workflow for obtaining and analyzing

spectroscopic data for a chemical compound like 3-Bromo-4-chlorophenol.
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General workflow for spectroscopic analysis.

To cite this document: BenchChem. [Spectroscopic Profiling of 3-Bromo-4-chlorophenol: A
Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b078916#spectroscopic-data-for-3-bromo-4-
chlorophenol-nmr-ir-ms]

Disclaimer & Data Validity:
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The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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